molecular formula C19H15F2N3O3S B2715402 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 897614-64-1

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

Cat. No.: B2715402
CAS No.: 897614-64-1
M. Wt: 403.4
InChI Key: LWWVFBOGYHZCGQ-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide is a chemical compound that has garnered attention due to its potential biological activity and applications. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation, using ethylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with 2,4-Difluorobenzamide: The final step involves coupling the pyridazine derivative with 2,4-difluorobenzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide
  • N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the difluorobenzamide moiety enhances its binding affinity to target enzymes, making it a potent candidate for drug development.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-7-6-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWVFBOGYHZCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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